Fungal-Selective Cytochrome bc1 Inhibition: Inz-1 vs. Human Enzyme Selectivity Profile
Inz-1 exhibits 5.6-fold greater inhibitory potency against Candida albicans cytochrome bc1 (IC50 = 8.0 μM) compared to the human homolog (IC50 = 45.3 μM), establishing a species-selective window not observed with pan-inhibitors like antimycin A [1]. This selectivity emerges from structural divergence in the cytochrome bc1 complex between fungi and humans, which is exploited by the indazole chemotype but not by broad-spectrum bc1 inhibitors [1].
| Evidence Dimension | Cytochrome bc1 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.0 μM (C. albicans enzyme); IC50 = 45.3 μM (human enzyme) |
| Comparator Or Baseline | Human cytochrome bc1 (HEK293-derived mitochondria) |
| Quantified Difference | 5.6-fold selectivity for fungal enzyme over human enzyme |
| Conditions | Enzymatic assay in mitochondria purified from Candida albicans and HEK293 human embryonic kidney cells; 24-hour incubation; 0-100 μM concentration range [1] |
Why This Matters
This selectivity window enables researchers to perturb fungal mitochondrial function at concentrations that spare mammalian Complex III activity, allowing cell culture or co-culture experiments where host cell viability must be preserved.
- [1] Vincent BM, et al. Cell Chemical Biology. 2016;23(8):978-991. View Source
